Home > Products > Screening Compounds P52332 > Flutropium bromide
Flutropium bromide - 63516-07-4

Flutropium bromide

Catalog Number: EVT-268449
CAS Number: 63516-07-4
Molecular Formula: C24H29BrFNO3
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flutropium bromide, chemically known as (8r)-8-(2-fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilic acid ester, is a quaternary ammonium compound structurally similar to atropine derivatives. [] It acts as a competitive antagonist of acetylcholine, demonstrating higher effectiveness than atropine in in vitro studies. [] Flutropium bromide is primarily recognized for its anticholinergic properties and is investigated for its potential role in various scientific research areas. []

Acetylcholine

Relevance: Flutropium bromide acts as a competitive antagonist of acetylcholine. [, , ] This means it binds to the same receptors as acetylcholine, preventing it from binding and exerting its bronchoconstrictive effects. This makes Flutropium bromide effective in treating obstructive airway diseases by preventing acetylcholine-induced bronchospasm.

Disodium Cromoglycate

Relevance: While Flutropium bromide primarily acts as an anticholinergic agent, it also exhibits a weak mast cell stabilizing action, although less potent than disodium cromoglycate. [] This suggests Flutropium bromide might have a broader spectrum of activity in managing asthma compared to purely anticholinergic agents, potentially targeting both bronchospasm and inflammation. Studies have shown that combining Flutropium bromide with disodium cromoglycate results in a more effective bronchodilation compared to using either drug alone. [, ]

Salbutamol

Relevance: Although Flutropium bromide and Salbutamol have distinct mechanisms of action, they both ultimately promote bronchodilation. [, ] Studies demonstrate that the combined use of Flutropium bromide and Salbutamol leads to a synergistic bronchodilatory effect, surpassing the individual effects of either drug alone. [, ] This highlights the potential benefits of combining drugs with different mechanisms for a more comprehensive therapeutic outcome.

Leukotriene D4 (LTD4)

Relevance: Studies demonstrate that Flutropium bromide does not antagonize the effects of LTD4 on tracheal smooth muscle. [] This suggests that Flutropium bromide's primary mechanism of action is focused on acetylcholine antagonism, and it does not directly interfere with the inflammatory pathways associated with LTD4.

Serotonin

Fenoterol

Relevance: While Fenoterol exhibits a greater peak bronchodilator effect compared to the anticholinergic agents (Flutropium bromide, Ipratropium bromide, and Oxitropium bromide), it's important to consider its adverse effect profile. [, ] Fenoterol tends to cause more side effects, even at lower doses, compared to the anticholinergic agents. [, ] This highlights the importance of considering both efficacy and tolerability when selecting a bronchodilator for patients with COPD.

Source and Classification

Flutropium bromide, with the Chemical Abstracts Service Registry Number 63516-07-4, is also known by other names including Flubron and Ba 598Br. It falls under the category of anticholinergic agents, specifically targeting muscarinic acetylcholine receptors to induce bronchodilation. This compound is synthesized through specific chemical processes that enhance its efficacy compared to other similar agents like atropine .

Synthesis Analysis

The synthesis of flutropium bromide involves several key steps, primarily focusing on the creation of N-beta-fluoroalkyl-substituted benzilic acid nortropine esters. The process typically includes:

  1. Starting Materials: The synthesis begins with benzilic acid and nortropine derivatives.
  2. Quaternization Reaction: A significant step involves the quaternization of nortropine with a fluoroalkyl halide, leading to the formation of the quaternary ammonium salt.
  3. Configuration Isomer Formation: The reaction proceeds with high stereoselectivity, producing configuration isomers that exhibit different pharmacological profiles .
Benzilic Acid+NortropineFluoroalkyl HalideFlutropium Bromide\text{Benzilic Acid}+\text{Nortropine}\xrightarrow{\text{Fluoroalkyl Halide}}\text{Flutropium Bromide}

This synthesis has been detailed in various studies, noting the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Molecular Structure Analysis

Flutropium bromide has a complex molecular structure characterized by the following:

  • Molecular Formula: C24_{24}H29_{29}BrFNO3_3
  • Molecular Weight: 478.39 g/mol
  • Structural Features: The compound consists of a bicyclic structure with a quaternary nitrogen atom, which contributes to its pharmacological activity. The presence of a fluoroethyl group enhances its interaction with muscarinic receptors .

The crystal structure has been analyzed using X-ray diffraction techniques, revealing that flutropium bromide forms white crystalline solids with specific melting points depending on the solvent used for crystallization (192-199 °C) .

Chemical Reactions Analysis

Flutropium bromide participates in various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis Reactions: Under certain conditions, flutropium bromide can undergo hydrolysis, leading to the release of tropine and other byproducts.
  2. Receptor Binding: The primary reaction mechanism involves binding to muscarinic acetylcholine receptors, effectively blocking acetylcholine's action and resulting in bronchodilation.

These reactions are critical for understanding how flutropium bromide functions therapeutically and how it can be modified for enhanced efficacy or reduced side effects .

Mechanism of Action

Flutropium bromide acts primarily as an antagonist at muscarinic acetylcholine receptors in the bronchial smooth muscle. Its mechanism can be outlined as follows:

  1. Receptor Binding: Flutropium binds competitively to muscarinic receptors, preventing acetylcholine from exerting its bronchoconstrictive effects.
  2. Bronchodilation: This blockade leads to relaxation of bronchial smooth muscle, resulting in dilation of air passages and improved airflow.

Studies have demonstrated that flutropium bromide exhibits greater potency than traditional agents like atropine in vitro, indicating its potential advantages in clinical applications .

Physical and Chemical Properties Analysis

Flutropium bromide possesses several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Melting Point: Decomposes between 192 °C and 199 °C depending on solvent.
  • Solubility: Soluble in polar solvents like acetonitrile; limited solubility in non-polar solvents.
  • Toxicity: The lethal dose (LD50) varies across species; for instance, it is approximately 12.5 mg/kg intravenously in mice .

These properties are essential for formulating the compound into effective therapeutic preparations.

Applications

Flutropium bromide is primarily utilized in medical applications related to respiratory diseases:

  1. Bronchodilator Therapy: It is employed in treating asthma and chronic obstructive pulmonary disease due to its ability to relax bronchial muscles.
  2. Research Applications: Investigated for potential use in other conditions involving cholinergic dysfunctions.

Its effectiveness compared to other anticholinergics makes it a candidate for further clinical exploration and development .

Introduction to Flutropium Bromide

Nomenclature and Structural Classification in Anticholinergic Therapeutics

Flutropium bromide is systematically named according to IUPAC conventions as (8R)-8-(2-Fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilate or alternatively as (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane benzilate bromide [5] [10]. It is recognized by multiple designations across chemical and pharmaceutical contexts:

  • Chemical Abstracts Service (CAS) Registry Number: 63516-07-4
  • Manufacturer Codes: BA 598Br
  • Common Synonyms: Flubron (trademark), N-β-fluoroethylnortropine benzilate methobromide
  • ChEBI Identifier: CHEBI:146214 (flutropium cation) and CHEBI:31630 (flutropium bromide) [1] [5] [10]

Structurally, flutropium bromide belongs to the tropane alkaloid derivatives, sharing the bicyclic [3.2.1] octane core characteristic of this class. Its defining structural features include:

  • A quaternary ammonium nitrogen essential for ionic interactions with the muscarinic receptor and limiting central nervous system (CNS) penetration.
  • A β-fluoroethyl substituent on the quaternary nitrogen, enhancing receptor affinity and influencing pharmacokinetics.
  • The benzilic acid ester moiety linked at the 3-position, contributing to receptor binding specificity and potency.
  • Multiple defined stereocenters (3 chiral centers), conferring stereochemical specificity critical for optimal receptor interaction. The absolute configuration is designated as 3-endo,8-syn [1] [5] [10].

Table 1: Structural Classification of Key Anticholinergic Bronchodilators

CompoundCore StructureN-SubstituentEster MoietyDefined StereocentersReceptor Selectivity
Flutropium BromideTropaneβ-FluoroethylBenzilic acid3 (3R,8R)Non-selective
Ipratropium BromideTropaneIsopropylTropoyl (synthetic)1 (3R)Non-selective
Tiotropium BromideTropane (with thienyl)β-Hydroxy-β-thienylxylHydroxy-di-thienylglycolic2M1/M3 > M2
Atropine (Reference)TropaneMethylTropoyl (natural)1 (3R)Non-selective

Flutropium exhibits competitive antagonism at muscarinic receptors, with preferential functional blockade at M1 and M3 subtypes over M2, although it is formally classified as non-selective in binding studies. This profile underpins its potent bronchospasmolytic action while potentially mitigating risks of paradoxical bronchoconstriction associated with M2 blockade seen in earlier agents [4] [8]. Its classification within the broader anticholinergic bronchodilator family emphasizes its structural optimization for inhalation therapy, balancing receptor affinity, duration of action, and local versus systemic effects.

Historical Development and Patent Landscape in Bronchodilator Research

The development of flutropium bromide emerged from concerted efforts to improve upon the limitations of natural alkaloids (e.g., atropine) and early synthetic anticholinergics for respiratory disease. The historical trajectory reflects a progression from crude botanical preparations (e.g., Datura species) to semi-synthetic derivatives with optimized therapeutic profiles [4].

The patent landscape for flutropium bromide originated in the mid-1970s, reflecting Boehringer Ingelheim's strategic research in quaternary ammonium anticholinergics:

  • DE 2540633 (1975): Described novel quaternary ammonium tropane esters with fluorine-containing alkyl chains, specifically claiming the β-fluoroethyl substitution pattern defining flutropium. This patent established the core synthetic routes and compound genus [5].
  • US 4042700 (1977): Granted as the United States counterpart to DE 2540633, solidifying international intellectual property protection for the compound designated BA 598Br [5].
  • Key Inventors: Banholzer and colleagues were instrumental in disclosing the synthesis, structural characterization, and initial pharmacological evaluation of flutropium bromide and related analogs, positioning it within the company's expanding portfolio of anticholinergic bronchodilators that included ipratropium [5].

The rationale for developing flutropium centered on overcoming specific limitations of ipratropium and atropine:

  • Enhanced Potency: Preclinical studies demonstrated flutropium bromide was more effective than atropine in in vitro assays of muscarinic receptor antagonism, with superior bronchospasmolytic activity in models of acetylcholine-induced bronchoconstriction [1] [3] [8].
  • Prolonged Duration: A key objective was achieving longer-lasting bronchodilation compared to ipratropium. Pharmacodynamic studies confirmed flutropium bromide's extended duration after both parenteral and, critically, local aerosol administration in animal models [8].
  • Optimized Therapeutic Index: The quaternary structure inherently limited CNS penetration, while the β-fluoroethyl group and benzilate ester were engineered to maximize local activity and minimize systemic absorption. This resulted in an exceptionally favorable ratio (1:100) between the desired bronchodilatory effect and the sensitive side effect of salivary secretion inhibition, supporting claims of a favorable side effect profile [8].

Table 2: Key Patents and Milestones in Flutropium Bromide Development

Patent/IdentifierFiling/Grant YearAssigneePrimary ClaimsSignificance
DE 25406331975Boehringer IngelheimSynthesis of quaternary ammonium tropane esters with fluoroalkyl (e.g., 2-fluoroethyl) N-substituents.Core patent protecting the flutropium cation structure and synthesis.
US 40427001977Boehringer IngelheimUS counterpart to DE 2540633, specifically claiming compound "BA 598 Br" (Flutropium Bromide).Secured US intellectual property rights for the compound.
Arzneim.-Forsch. 36, 1161 (1986)1986-Detailed synthesis and molecular/crystal structure analysis of flutropium bromide.Provided comprehensive public scientific characterization beyond patent disclosures. [5]
Arzneim.-Forsch. 36, 1348 (1986)1986-In-depth pharmacology profile establishing superiority over atropine in key aspects.Validated preclinical efficacy and duration claims supporting therapeutic potential. [8]

The introduction of flutropium bromide into clinical practice (notably in Japan under the trademark Flubron®) represented a deliberate strategy to offer a therapeutic alternative to beta-agonists and xanthine derivatives for obstructive airway diseases, particularly where sustained bronchodilation with minimal side effects was desired [5] [8]. While its global adoption has been less widespread compared to agents like ipratropium or tiotropium, its development exemplifies the medicinal chemistry approach to refining anticholinergic therapeutics through targeted structural modification aimed at optimizing receptor interaction, pharmacokinetics, and delivery efficiency.

Table 3: Flutropium Bromide: Nomenclature and Identifiers

Designation TypeName/Identifier
Systematic IUPAC Name(8R)-8-(2-Fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilate
Alternative IUPAC Name(3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane benzilate bromide
CAS Registry Number63516-07-4
ChEBI ID (Cation)CHEBI:146214
ChEBI ID (Bromide Salt)CHEBI:31630
Manufacturer CodeBa 598Br
Common TradenameFlubron® (SS Pharm)
Molecular FormulaC₂₄H₂₉BrFNO₃
Molecular Weight478.39 g/mol

Properties

CAS Number

63516-07-4

Product Name

Flutropium bromide

IUPAC Name

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide

Molecular Formula

C24H29BrFNO3

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?;

InChI Key

FNUZASGZEHGWQM-QCERWEEGSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]

Solubility

Soluble in DMSO

Synonyms

8-(2-fluoroethyl)-3 alpha-hydroxy-1 alpha H,5 alpha H-tropanium bromide benzilate
Ba 598
Ba-598Br
flutropium bromide

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.